molecular formula C11H14O3 B6618287 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol CAS No. 29574-08-1

2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol

Cat. No. B6618287
CAS RN: 29574-08-1
M. Wt: 194.23 g/mol
InChI Key: OHSAUBFZUGGSEG-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol, also known as 2,3-dihydro-1,4-benzodioxin-2-ol (DHBD), is a synthetic compound commonly used in laboratory experiments. It is a colorless, slightly viscous liquid with a faint odor. DHBD has been used in various scientific studies, such as in the synthesis of drugs, in the development of new materials, and in the study of biochemical and physiological effects.

Scientific Research Applications

DHBD has been used in various scientific studies, such as in the synthesis of drugs, in the development of new materials, and in the study of biochemical and physiological effects. It has also been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.

Mechanism Of Action

DHBD acts as an agonist of the G-protein coupled receptor GPR40, which is involved in glucose-sensing and insulin secretion. It has also been found to bind to several other receptors, such as the serotonin 5-HT3 receptor, the dopamine D2 receptor, and the histamine H1 receptor.
Biochemical and Physiological Effects
DHBD has been found to have a variety of biochemical and physiological effects. It has been shown to activate the production of insulin in the pancreas, which can help regulate blood sugar levels. It has also been found to have anti-inflammatory and antioxidant effects, and to modulate the release of neurotransmitters.

Advantages And Limitations For Lab Experiments

DHBD has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a relatively low toxicity. However, it has a low solubility in water, meaning that it may not be suitable for certain experiments.

Future Directions

The potential applications of DHBD are still being explored. Possible future directions include further research into its therapeutic potential for the treatment of various diseases, as well as its use in the development of new materials and drugs. Additionally, further research into its biochemical and physiological effects may reveal new insights into its mechanism of action.

Synthesis Methods

DHBD is synthesized through the reaction of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)propan-2-ol1,4-benzodioxin and propan-2-ol. The reaction involves the condensation of the two compounds in the presence of an acid catalyst, such as sulfuric acid, to produce DHBD. The reaction is typically carried out at room temperature and can be completed in a few hours.

properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-3-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-11(2,12)10-7-13-8-5-3-4-6-9(8)14-10/h3-6,10,12H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSAUBFZUGGSEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1COC2=CC=CC=C2O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1,4-benzodioxin-2-yl)propan-2-ol

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